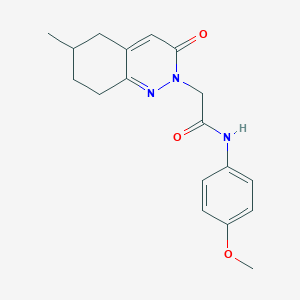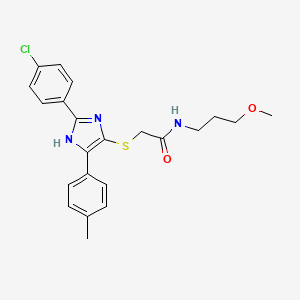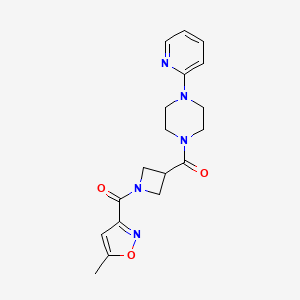
(5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Research on similar pyridine derivatives indicates that compounds like (5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone may have antimicrobial and antifungal properties. Patel, Agravat, and Shaikh (2011) synthesized compounds with similar structures and found variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Potential in Antipsychotic Drugs
Raviña et al. (2000) created conformationally restricted butyrophenones with pyridine and piperazine structures, evaluated for antipsychotic potential. These compounds showed promising results in vitro and in vivo pharmacological profiles, suggesting potential effectiveness as neuroleptic drugs (Raviña et al., 2000).
Anticonvulsant Agents
Malik and Khan (2014) synthesized novel methanone derivatives, including structures similar to the queried compound, and evaluated them as anticonvulsant agents. Their findings revealed that some compounds had significant anticonvulsant activity, suggesting potential therapeutic applications in this area (Malik & Khan, 2014).
Histamine H3 Receptor Antagonists
Swanson et al. (2009) researched small molecules with a heterocyclic core and basic functionalities for affinity at the human histamine H3 receptor. Compounds with pyridine and piperazine showed high affinity, suggesting their potential as antagonists for therapeutic uses (Swanson et al., 2009).
Dipeptidyl Peptidase IV Inhibitors
Ammirati et al. (2009) synthesized a series of proline amides, including a compound similar to the queried chemical, as inhibitors of dipeptidyl peptidase IV for type 2 diabetes treatment. Their findings indicated potent and selective inhibition, suggesting a potential role in diabetes therapy (Ammirati et al., 2009).
Synthesis and Structural Analysis
Sanjeeva et al. (2022) synthesized and characterized new isoxazole derivatives with piperazine structures, indicating potential applications in creating novel compounds with diverse biological activities (Sanjeeva, Narendra, & Venkata, 2022).
Antiproliferative Effects
Kumar et al. (2014) synthesized thiazolidinone analogues, including structures similar to the queried compound, and demonstrated potent antiproliferative effects on human leukemic cells (Kumar et al., 2014).
Eigenschaften
IUPAC Name |
[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-13-10-15(20-26-13)18(25)23-11-14(12-23)17(24)22-8-6-21(7-9-22)16-4-2-3-5-19-16/h2-5,10,14H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOEBXSEKKWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

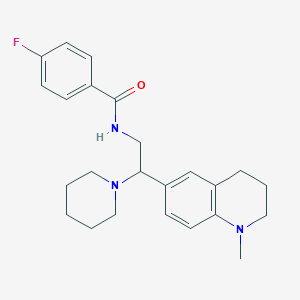
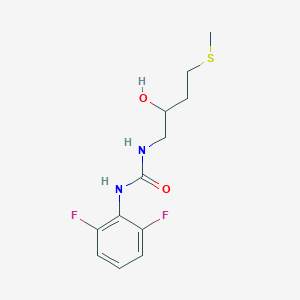
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)
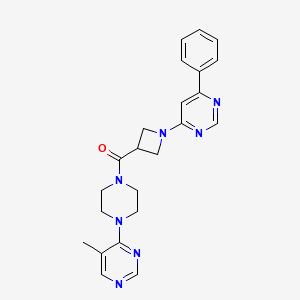
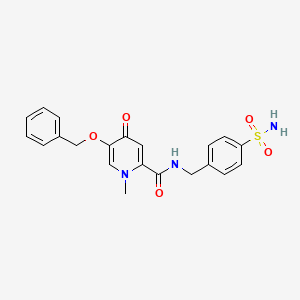
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
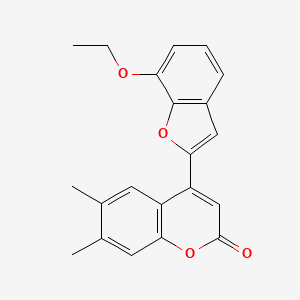
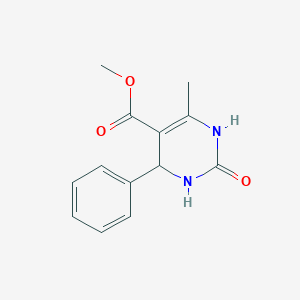
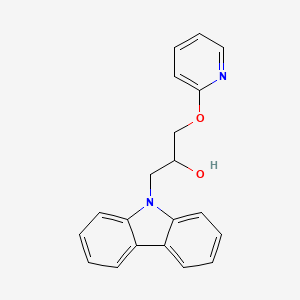
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
